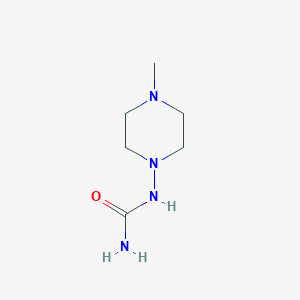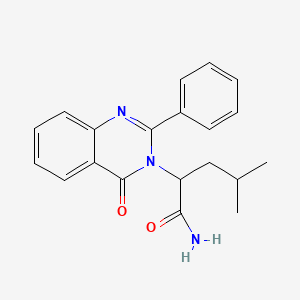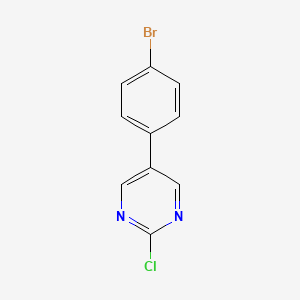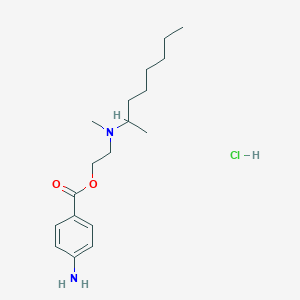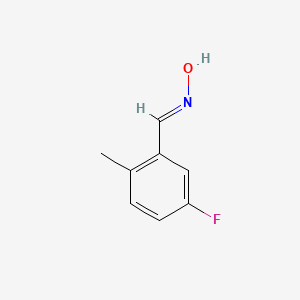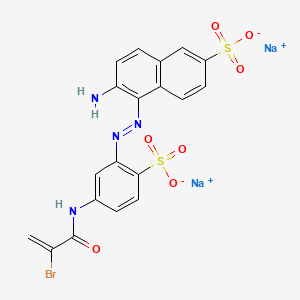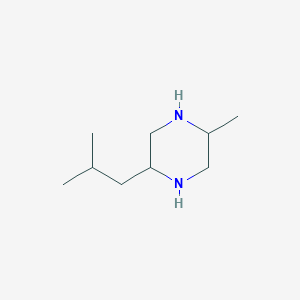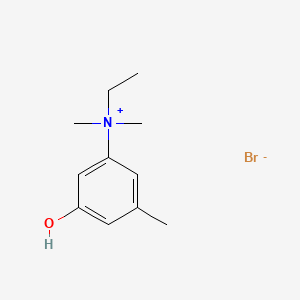
Dimethylethyl(5-hydroxy-m-tolyl)ammonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethylethyl(5-hydroxy-m-tolyl)ammonium bromide is a quaternary ammonium compound with the molecular formula C11H18NOBr. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a quaternary ammonium group, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dimethylethyl(5-hydroxy-m-tolyl)ammonium bromide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of dimethylethylamine with 5-hydroxy-m-tolyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the temperature is maintained between 50-70°C to ensure complete quaternization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which enhances the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: Dimethylethyl(5-hydroxy-m-tolyl)ammonium bromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride or iodide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium chloride (NaCl) or sodium iodide (NaI).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of quaternary ammonium salts with different halides.
Wissenschaftliche Forschungsanwendungen
Dimethylethyl(5-hydroxy-m-tolyl)ammonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane dynamics due to its ability to interact with lipid bilayers.
Medicine: Investigated for its potential use as an antimicrobial agent due to its quaternary ammonium structure.
Industry: Utilized in the formulation of disinfectants and sanitizers.
Wirkmechanismus
The mechanism of action of Dimethylethyl(5-hydroxy-m-tolyl)ammonium bromide involves its interaction with cell membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This property makes it effective as an antimicrobial agent. Additionally, the compound can interact with various molecular targets, including proteins and nucleic acids, affecting their function and stability.
Vergleich Mit ähnlichen Verbindungen
Dimethylethyl(5-hydroxy-m-tolyl)ammonium bromide can be compared with other quaternary ammonium compounds such as:
- Dodecyltrimethylammonium bromide
- Dodecyldimethylbenzylammonium chloride
- Tetradecyldimethylbenzylammonium chloride
- Hexadecyldimethylbenzylammonium chloride
- Didecyldimethylammonium chloride
Uniqueness: The presence of the 5-hydroxy-m-tolyl group in this compound imparts unique chemical properties, such as increased hydrophilicity and specific interactions with biological molecules, which are not observed in other quaternary ammonium compounds.
Eigenschaften
CAS-Nummer |
66941-39-7 |
|---|---|
Molekularformel |
C11H18BrNO |
Molekulargewicht |
260.17 g/mol |
IUPAC-Name |
ethyl-(3-hydroxy-5-methylphenyl)-dimethylazanium;bromide |
InChI |
InChI=1S/C11H17NO.BrH/c1-5-12(3,4)10-6-9(2)7-11(13)8-10;/h6-8H,5H2,1-4H3;1H |
InChI-Schlüssel |
WIXMWGBIQYXNJI-UHFFFAOYSA-N |
Kanonische SMILES |
CC[N+](C)(C)C1=CC(=CC(=C1)C)O.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



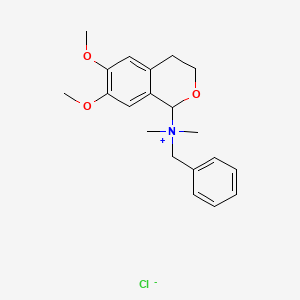
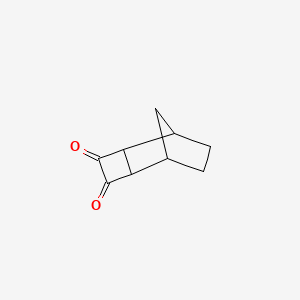
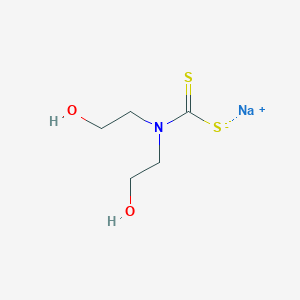
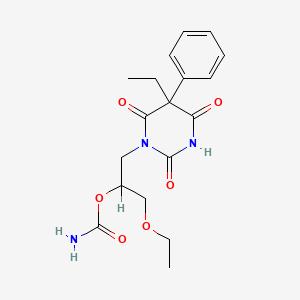
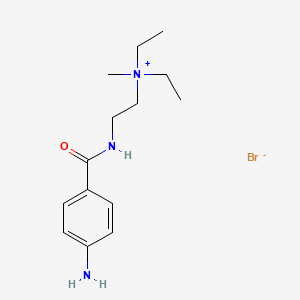
![Trimethyl[3-(tridecyloxy)propyl]ammonium chloride](/img/structure/B13786208.png)
